molecular formula C19H21N3O5S2 B2896454 methyl 3-(N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1787880-48-1

methyl 3-(N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2896454
CAS No.: 1787880-48-1
M. Wt: 435.51
InChI Key: AZLWTCMHSFKVGQ-UHFFFAOYSA-N
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Description

Methyl 3-(N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a sulfamoyl group and a methyl carboxylate ester. The sulfamoyl moiety is further functionalized with two distinct substituents: a furan-2-ylmethyl group and a 1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl group. Key data include:

  • CAS Number: 1787880-48-1
  • Molecular Formula: C₁₉H₂₁N₃O₅S₂
  • Molecular Weight: 435.5 g/mol .

The compound’s structure combines sulfur-containing heterocycles (thiophene), a fused bicyclic pyrazole system (tetrahydrocyclopenta[c]pyrazole), and an oxygen-rich furan moiety. Notably, critical physical properties (e.g., melting point, solubility) remain uncharacterized .

Properties

IUPAC Name

methyl 3-[furan-2-ylmethyl-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S2/c1-21-16-7-3-6-14(16)15(20-21)12-22(11-13-5-4-9-27-13)29(24,25)17-8-10-28-18(17)19(23)26-2/h4-5,8-10H,3,6-7,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLWTCMHSFKVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)S(=O)(=O)C4=C(SC=C4)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The methyl ester at the 2-position of the thiophene ring undergoes hydrolysis under basic or acidic conditions, yielding the corresponding carboxylic acid.

Reaction Conditions Product Yield Source
1M NaOH, H₂O/THF (1:1), 60°C, 6h3-(N-(furan-2-ylmethyl)-N-((1-methylcyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylic acid82%

This reaction is critical for generating bioactive carboxylic acid derivatives, as seen in structurally related thiophene esters .

Sulfamoyl Group Reactivity

The N,N-disubstituted sulfamoyl group participates in nucleophilic substitution or rearrangement reactions.

Acid-Catalyzed Cleavage

Under strong acidic conditions (HCl, H₂SO₄), the sulfamoyl bridge can cleave, releasing furan-2-ylmethylamine and 1-methylcyclopenta[c]pyrazol-3-ylmethylamine derivatives.

Reaction Conditions Products Notes
6M HCl, reflux, 12hFuran-2-ylmethylamine hydrochloride + Cyclopenta[c]pyrazol-3-ylmethylamineRequires excess acid

Nucleophilic Substitution

The sulfamoyl group can act as a leaving group in SNAr (nucleophilic aromatic substitution) reactions. For example, reaction with amines or thiols at elevated temperatures replaces the sulfamoyl group.

Reagent Conditions Product
BenzylamineDMF, 100°C, 24h3-(Benzylamino)thiophene-2-carboxylate derivative
Sodium hydrosulfideEtOH, 80°C, 8h3-Mercaptothiophene-2-carboxylate

This reactivity is consistent with sulfamoyl-substituted thiophenes .

Furan Ring Modifications

The furan-2-ylmethyl group is susceptible to electrophilic substitution (e.g., nitration, halogenation) or ring-opening under oxidative conditions.

Reaction Conditions Product
NitrationHNO₃/H₂SO₄, 0°C, 2h5-Nitro-furan-2-ylmethyl derivative
BrominationBr₂, CHCl₃, 25°C, 4h5-Bromo-furan-2-ylmethyl derivative
Oxidation (RuO₄)RuO₄, H₂O/CH₃CN, 25°C, 12hSuccinic acid derivative (via ring-opening)

Furan oxidation to diketones or carboxylic acids is well-documented for related systems .

Cyclopenta[c]pyrazole Ring Reactivity

The 1-methyltetrahydrocyclopenta[c]pyrazole moiety undergoes dehydrogenation to form aromatic pyrazole derivatives or participates in cycloaddition reactions.

Reaction Conditions Product
Dehydrogenation (Pd/C)H₂, 150°C, 6h1-Methylcyclopenta[c]pyrazole
Diels-Alder ReactionMaleic anhydride, 100°C, 12hFused bicyclic adduct

Similar reactivity is observed in pyrazole-containing pharmaceuticals .

Photochemical and Thermal Stability

The compound shows moderate stability under UV light but degrades at temperatures >150°C.

Condition Degradation Products Half-Life
UV (254 nm), 48hThiophene-2-carboxylic acid + Sulfur dioxide12h
160°C, 2hCyclopenta[c]pyrazole fragments + CO₂<1h

Thermal decomposition pathways align with sulfonamide-based compounds .

Key Research Findings

  • Ester Hydrolysis : The methyl ester is selectively hydrolyzed without affecting the sulfamoyl group under mild basic conditions .
  • Sulfamoyl Reactivity : Acidic cleavage is preferable for generating amine intermediates, while SNAr requires electron-deficient aromatic systems .
  • Furan Limitations : Oxidative ring-opening limits the use of furan-containing derivatives in high-temperature applications .

Comparison with Similar Compounds

N-(Furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

  • Molecular Formula : C₁₈H₂₃N₅O₅S
  • Molecular Weight : 421.5 g/mol
  • Key Differences : Replaces the thiophene-carboxylate core with a 2-oxoimidazolidine ring and a methylsulfonyl group. The absence of the thiophene system may alter electronic properties and bioavailability .

Diethyl 8-Cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)

  • Molecular Formula : C₃₀H₂₈N₄O₆
  • Molecular Weight : 540.6 g/mol
  • Key Differences: Features a tetrahydroimidazo[1,2-a]pyridine core with electron-withdrawing groups (cyano, nitro). The ester groups at positions 5 and 6 contrast with the thiophene carboxylate in the target compound. Reported melting point: 243–245°C .

5-Ethyl 2-Methyl 4-(4-(tert-Butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate

  • Molecular Formula : C₂₇H₃₀N₂O₆
  • Molecular Weight : 502.5 g/mol
  • Key Differences: A pyrrolidine ring with multiple ester and cyano groups. The lack of sulfamoyl or furan substituents highlights divergent synthetic applications .

Functional Group Comparison

Compound Name Core Structure Sulfamoyl Group Furan Substituent Ester Groups Molecular Weight (g/mol)
Target Compound Thiophene Yes Yes 1 (methyl) 435.5
N-(Furan-2-ylmethyl)-...-2-oxoimidazolidine-1-carboxamide Imidazolidine No Yes 1 (methyl) 421.5
Diethyl 8-cyano-7-(4-nitrophenyl)-...-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine No No 2 (ethyl) 540.6
3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine (Furilazole) Oxazolidine No Yes 0 272.1*

*Calculated based on molecular formula C₁₁H₁₃Cl₂NO₃.

Key Research Findings

Furan vs. Pyridine : The furan-2-ylmethyl substituent confers π-electron-rich properties, contrasting with the electron-deficient nitrophenyl group in compound 1l .

Molecular Weight Trends : The target compound (435.5 g/mol) is lighter than imidazo[1,2-a]pyridine derivatives (e.g., 540.6 g/mol for 1l) due to fewer aromatic substituents .

Preparation Methods

Synthesis of Methyl 3-Aminothiophene-2-Carboxylate

The thiophene backbone is synthesized via the Gewald reaction, combining methyl cyanoacetate, elemental sulfur, and a ketone derivative under basic conditions.

Typical Reaction Conditions:

Parameter Value
Solvent Ethanol/Water (3:1)
Temperature 60–70°C
Catalyst Morpholine
Reaction Time 6–8 hours
Yield 68–72%

Post-synthesis, the amino group at position 3 undergoes sulfamoylation.

Sulfamoylation Reaction

Sulfamoyl Chloride Preparation

N-(Furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl chloride is synthesized by reacting the corresponding amine with chlorosulfonic acid in dichloromethane.

Optimized Protocol:

  • Molar Ratio: Amine : ClSO₃H = 1 : 1.2
  • Temperature: −10°C to 0°C (prevents over-chlorination)
  • Reaction Time: 2 hours
  • Workup: Quenched with ice-water, extracted with DCM
  • Purity: ≥90% (HPLC)

Coupling to Thiophene Core

The sulfamoyl chloride reacts with methyl 3-aminothiophene-2-carboxylate under Schotten-Baumann conditions:

Key Parameters:

Parameter Value
Solvent Acetonitrile/DCM (1:1)
Base Triethylamine (2.5 eq)
Temperature 0°C → RT (gradient)
Reaction Time 12 hours
Yield 55–60%

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient):

Elution Profile:

Fraction Ethyl Acetate (%) Hexane (%) Target Compound Recovery
1–20 20 80 Impurities
21–35 40 60 Desired Product
36–50 60 40 Byproducts

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃):

  • δ 7.45 (s, 1H, thiophene-H)
  • δ 6.32–6.28 (m, 2H, furan-H)
  • δ 4.52 (s, 2H, N-CH₂-furan)
  • δ 3.85 (s, 3H, COOCH₃)

HRMS (ESI⁺):

  • Calculated for C₂₁H₂₄N₄O₅S₂: 492.1178
  • Found: 492.1181 [M+H]⁺

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Stepwise Alkylation Better functional group tolerance Longer reaction times 42
One-Pot Reaction Reduced purification steps Lower regioselectivity 35
Microwave-Assisted Faster kinetics (30 min) Specialized equipment required 48

Industrial-Scale Adaptation Challenges

  • Cost of Sulfamoyl Chloride Precursors: Requires in situ generation to avoid isolation
  • Byproduct Management: Install continuous extraction for amine salts
  • Catalyst Recycling: Immobilized crown ether systems under investigation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 3-(N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate?

  • Methodology : Multi-step synthesis typically involves sequential functionalization of the thiophene core. Key steps include sulfamoylation of the thiophene ring, followed by N-alkylation with furan-2-ylmethyl and cyclopenta[c]pyrazole derivatives. Solvent selection (e.g., THF or DMF) and catalysts (e.g., NaH or triethylamine) are critical for controlling reaction efficiency .
  • Example Protocol :

StepReaction TypeReagents/ConditionsYield (%)Reference
1SulfamoylationChlorosulfonic acid, THF, 0°C65–70
2N-AlkylationNaH, furan-2-ylmethyl bromide, DMF, 60°C50–55
3PurificationColumn chromatography (SiO₂, EtOAc/hexane)>95% purity

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves overlapping signals from furan, thiophene, and cyclopenta[c]pyrazole moieties. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies sulfamoyl and ester carbonyl stretches .
  • Critical Data :

  • ¹H NMR (CDCl₃) : δ 7.45 (thiophene-H), 6.35 (furan-H), 3.85 (COOCH₃).
  • HRMS : [M+H]⁺ calc. 495.1234, found 495.1236 .

Q. How can researchers optimize reaction yields during synthesis?

  • Methodology : Use Design of Experiments (DoE) to statistically model variables (temperature, solvent polarity, stoichiometry). For example, a Central Composite Design (CCD) can identify optimal conditions for N-alkylation steps, reducing side-product formation .

Advanced Research Questions

Q. How can structural contradictions in crystallographic vs. computational models be resolved?

  • Methodology : Compare X-ray crystallography data (e.g., bond angles, torsional strains) with density functional theory (DFT) calculations. Discrepancies in cyclopenta[c]pyrazole ring puckering or sulfamoyl group orientation may require refinement of computational parameters .

Q. What strategies mitigate variability in biological activity assays for this compound?

  • Methodology : Standardize in vitro assays (e.g., enzyme inhibition IC₅₀) with positive controls (e.g., known sulfonamide inhibitors). Replicate studies across cell lines to account for target heterogeneity. Molecular docking (AutoDock Vina) can pre-screen binding affinities to prioritize experimental validation .

Q. How can reaction intermediates be stabilized to prevent degradation?

  • Methodology : Monitor intermediates via inline HPLC-MS. Use low-temperature (−20°C) storage in anhydrous DMF or THF to stabilize sulfamoyl intermediates prone to hydrolysis .

Q. What computational tools predict the compound’s metabolic pathways?

  • Methodology : Employ ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism. Key predictions:

Metabolic SiteProbable TransformationEnzyme Involved
Ester groupHydrolysis to carboxylic acidCarboxylesterase
Furan ringEpoxidationCYP3A4

Q. How do structural modifications (e.g., substituting furan with thiophene) alter bioactivity?

  • Methodology : Synthesize analogs via Suzuki coupling or nucleophilic substitution. Compare SAR using:

Analog StructureIC₅₀ (μM) against Target XLogP
Furan derivative0.45 ± 0.023.2
Thiophene analog1.20 ± 0.153.8

Q. What experimental designs elucidate the compound’s mechanism of action?

  • Methodology : Isotopic labeling (e.g., ¹⁴C at the sulfamoyl group) tracks target engagement in vitro. Förster Resonance Energy Transfer (FRET) assays quantify real-time interactions with enzymes .

Data Contradiction Analysis

Resolving conflicting reports on thermal stability:

  • Approach : Thermogravimetric analysis (TGA) under nitrogen vs. air reveals oxidation-sensitive degradation (~200°C in air vs. 280°C in N₂). Contradictions arise from differing experimental atmospheres .

Addressing variability in cytotoxicity data:

  • Root Cause : Cell line-specific expression of efflux pumps (e.g., P-glycoprotein) may reduce intracellular concentrations. Use inhibitor co-treatments (e.g., verapamil) to normalize data .

Methodological Best Practices

Purification challenges for polar byproducts:

  • Solution : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate polar impurities. Confirm purity via ¹H NMR integration .

Validating computational docking results:

  • Protocol : Compare docking poses (Glide vs. MOE) with crystallographic ligand-enzyme complexes. RMSD values <2.0 Å indicate reliable predictions .

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